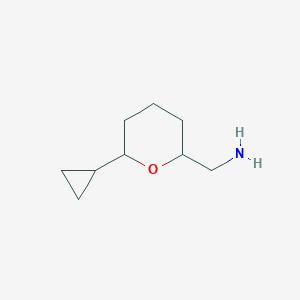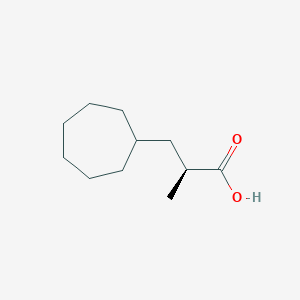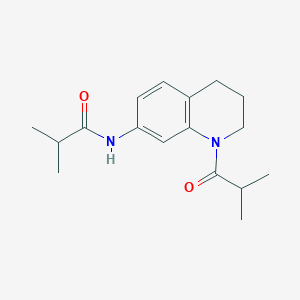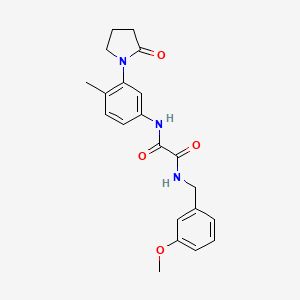![molecular formula C18H16N4O B2852966 N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-14-2](/img/structure/B2852966.png)
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPA belongs to the class of azetidinyl pyrimidine compounds and has shown promising results in various biological assays.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves the reaction of 1-naphthalene-1-carboxylic acid with 3-azetidinone to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide, which is then reacted with 4-aminopyrimidine to yield the final product.
Starting Materials
1-naphthalene-1-carboxylic acid, 3-azetidinone, 4-aminopyrimidine, reagents and solvents
Reaction
Step 1: 1-naphthalene-1-carboxylic acid is reacted with thionyl chloride and dimethylformamide to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 3-azetidinone in the presence of triethylamine to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide., Step 3: N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide is then reacted with 4-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a base such as triethylamine to yield the final product, N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine., Step 4: The final product is purified by recrystallization or column chromatography.
Mecanismo De Acción
The mechanism of action of NAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
NAPA has been found to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response. NAPA has been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NAPA in lab experiments is its high purity and low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using NAPA is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on NAPA. One potential application is in the treatment of autoimmune diseases, where NAPA's anti-inflammatory properties can be beneficial. Another potential application is in the development of novel cancer therapies, where NAPA can be used in combination with other drugs to enhance their efficacy. Further studies are needed to fully understand the mechanism of action of NAPA and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
NAPA has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation. Studies have shown that NAPA inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
naphthalen-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)22-10-14(11-22)21-17-8-9-19-12-20-17/h1-9,12,14H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYIBSFDQSBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2852883.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)

![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)


![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)